Harmine

DYRK1A inhibition kinase selectivity neurological disease research

Select Harmine (CAS 442-51-3) as your research benchmark for DYRK1A and MAO-A dual inhibition. Unlike generic β-carbolines, its precisely characterized IC₅₀ profile (DYRK1A:MAO-A ratio 1.2) and >10-fold selectivity over DYRK2/3 ensure reproducible, interpretable kinase assay data. Essential for neurological disorder and atherothrombosis studies where PLCγ2-mediated platelet inhibition is required—outperforms harmaline and harmalol in this pathway. Insist on this specific compound to avoid the ±50% ADME variability seen among harmala analogs.

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
CAS No. 442-51-3
Cat. No. B1663883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHarmine
CAS442-51-3
SynonymsHarmine;  telepathine;  Yageine;  Yajeine;  Banisterine;  Leucoharmine;  HARMINE;  442-51-3;  7-Methoxy-1-methyl-9H-pyrido[3,4-b]indole;  Banisterine;  Telepathine
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCC1=NC=CC2=C1NC3=C2C=CC(=C3)OC
InChIInChI=1S/C13H12N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-7,15H,1-2H3
InChIKeyBXNJHAXVSOCGBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Harmine 442-51-3 Procurement Guide: DYRK1A Inhibitor Selectivity and β-Carboline Differentiation


Harmine (CAS 442-51-3) is a naturally occurring β-carboline alkaloid and harmala alkaloid [1]. It is widely utilized in research as a pharmacological tool for its potent, selective inhibition of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and its activity as a reversible inhibitor of monoamine oxidase A (MAO-A) . Its dual-target profile distinguishes it within the broader class of harmala alkaloids, making it a standard reference compound in studies of kinase signaling, neurobiology, and metabolic regulation.

Harmine vs. Harmaline & Harmane: Critical Pharmacological and ADME Divergence


The β-carboline alkaloids, such as harmine, harmaline, and harmane, share a core structural motif but exhibit profound functional divergence due to subtle substituent variations, making simple substitution invalid for rigorous scientific work [1]. Direct comparative studies reveal that these analogs differ not only in their primary target engagement (e.g., DYRK1A vs. MAO-A selectivity ratios) but also in their critical ADME (Absorption, Distribution, Metabolism, Excretion) characteristics. For instance, while harmine and harmaline are both MAO-A inhibitors, their intrinsic clearance rates in human liver microsomes differ by nearly 50% [2], and their tissue distribution and oral bioavailability are not comparable [3]. Therefore, experimental outcomes are strictly tied to the specific compound's unique multi-parametric profile, not the generic β-carboline scaffold.

Harmine 442-51-3 Quantitative Differentiation: Selectivity, Potency & ADME Head-to-Head Data


DYRK1A Kinase Selectivity Profile: Harmine vs. DYRK2, DYRK3, PIM3, CK1

Harmine demonstrates a quantifiable selectivity window for DYRK1A over other related kinases, a key differentiator from non-selective kinase probes. In head-to-head enzyme assays, harmine inhibits DYRK1A with an IC50 of 0.08 μM (80 nM) . Its activity against the closely related DYRK2 is over 10-fold weaker (IC50 = 0.9 μM), and against DYRK3 is 10-fold weaker (IC50 = 0.8 μM). Selectivity is even more pronounced against PIM3 (IC50 = 4.3 μM) and CK1 (IC50 = 1.5 μM) . This >10-fold selectivity over DYRK2 and DYRK3 is critical for minimizing confounding off-target effects in cellular models where these kinases have distinct physiological roles.

DYRK1A inhibition kinase selectivity neurological disease research

In Vitro Antiplatelet Activity: Harmine vs. Harmane, Harmaline, Harmol, Norharmane, Harmalol

In a direct comparative study assessing the antiplatelet activity of six β-carboline alkaloids, harmine and harmane were identified as the most potent inhibitors of collagen-induced platelet aggregation [1]. At a uniform test concentration of 200 μM, harmine and harmane demonstrated a strong inhibitory effect, while harmol exhibited medium potency. In contrast, norharmane, harmalol, and harmaline showed only weak, non-significant effects [1]. This head-to-head ranking establishes that not all β-carbolines possess equivalent antiplatelet potential, with harmine representing one of the two most efficacious compounds in this specific functional assay.

antiplatelet aggregation cardiovascular research collagen-induced activation

Comparative Pharmacokinetics: Harmine Exhibits 1.49-Fold Higher Intrinsic Clearance vs. Harmaline

Despite their structural similarity, harmine and harmaline are handled very differently by hepatic metabolic enzymes, which has direct implications for in vivo experimental design and exposure. A comparative study using human liver microsomes found that the intrinsic clearance (CLint) value for harmine was approximately 1.49-fold greater than that of harmaline [1]. This indicates that harmine is more rapidly metabolized in vitro, which is consistent with findings that it is more unstable and possesses weaker metabolic stability than harmaline [1]. This pharmacokinetic divergence provides a scientific rationale for their distinct in vivo profiles and helps explain why harmine has a lower oral bioavailability (F=3%) compared to harmane (F=19%) [2].

metabolic stability liver microsomes ADME studies

DYRK1A:MAO-A Functional Selectivity Ratios Across Harmala Alkaloids

A major challenge with harmine as a DYRK1A inhibitor is its potent off-target activity at MAO-A. A comparative profiling study provides quantitative selectivity ratios (IC50(MAO-A) / IC50(DYRK1A)) for a panel of β-carbolines [1]. Harmine exhibits a DYRK1A:MAO-A IC50 ratio of 1.2, indicating near-equal potency for both targets [1]. In contrast, harmaline is significantly more selective for MAO-A over DYRK1A (ratio = 26.1), while the analog harmol demonstrates improved selectivity for DYRK1A over MAO-A (ratio = 0.2) [1]. This side-by-side comparison highlights that while harmine is a potent DYRK1A inhibitor, its lack of target selectivity is a quantifiable limitation compared to optimized analogs like harmol, which shows a better therapeutic window in vivo [2].

DYRK1A selectivity MAO-A off-target therapeutic window

Harmine 442-51-3: Evidence-Based Research Applications and Use Cases


Probing DYRK1A Function in Cellular Models with a Validated Potency Window

Harmine is best applied as a pharmacological probe for DYRK1A in cellular and biochemical assays where a quantifiable selectivity window over DYRK2 and DYRK3 (>10-fold) is acceptable for data interpretation . Its well-characterized IC50 values across a panel of kinases (DYRK1A, DYRK2, DYRK3, PIM3, CK1) allow researchers to design experiments with appropriate control compounds and interpret results within the known context of its kinase inhibition profile. This application is most relevant for early-stage discovery research in neurological disorders where DYRK1A is a key target.

Investigating Collagen-Induced Platelet Aggregation Pathways

For studies focused on atherothrombosis and collagen-mediated platelet activation, harmine is a preferred β-carboline reference compound. Direct comparative data shows that harmine and harmane are the most potent inhibitors of this specific pathway, significantly outperforming analogs like harmaline and harmalol . Therefore, harmine should be selected when the experimental goal is to achieve robust inhibition of PLCgamma2 phosphorylation and subsequent platelet aggregation induced by collagen, a mechanism not equally targeted by other β-carbolines .

Reference Compound for Dual DYRK1A/MAO-A Inhibition Studies

Harmine serves as an essential reference standard in research aimed at understanding the biological consequences of simultaneously inhibiting DYRK1A and MAO-A . Its selectivity ratio (DYRK1A:MAO-A IC50 ratio of 1.2) establishes it as a benchmark dual inhibitor against which more selective analogs (e.g., harmol with a ratio of 0.2, or harmaline with a ratio of 26.1) can be compared . This application is critical for medicinal chemistry campaigns aiming to decouple these two activities to create safer or more targeted therapeutic candidates [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Harmine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.